molecular formula C11H16O2 B1586627 2-(3-Hydroxy-3-methylbutyl)phenol CAS No. 4167-73-1

2-(3-Hydroxy-3-methylbutyl)phenol

Cat. No. B1586627
Key on ui cas rn: 4167-73-1
M. Wt: 180.24 g/mol
InChI Key: HULLBXYBMZDZKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05006550

Procedure details

To an ice-cooled solution of methyl magnesium bromide in ether (104 ml × 2.7M; 0.28 mole) was added slowly, under nitrogen, a solution of 13.8 g (0.093 mole) of dihydrocoumarin (Compound 28, Scheme 8) in 230 ml of dry ether. The cooling bath was then removed and the mixture stirred for a further 16 hours. The reaction mixture was then poured onto 300 g of ice and 10 ml of conc. H2SO4 and the mixture was stirred to ensure dissolution. The organic layer was then separated and the aqueous layer was extracted with 2×100 ml of ether. The organic layers were combined and washed successively with 70 ml portions of water, saturated NaHCO3, 2M Na2S2O3 and saturated NaCl and then dried (Na2SO4). The solution was then filtered and the filtrate concentrated in-vacuo to give the title compound as a white solid. PMR (CDCl3) : & 1.30 (6H, s), 1.80 (2H, t, J~7.5 Hz), 2.12 (1H, broad s), 2.73 (2H, t, J~7.5 Hz), 6.80-6.87 (2H, m), 7.00 (1H, broad s), 7.07-7.14 (2H, m).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
104 mL
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
230 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][Mg]Br.[CH:4]1[CH:5]=[CH:6][C:7]2[O:14]C(=O)[CH2:11][CH2:10][C:8]=2[CH:9]=1.CC[O:17][CH2:18][CH3:19]>>[OH:14][C:7]1[CH:6]=[CH:5][CH:4]=[CH:9][C:8]=1[CH2:10][CH2:11][C:18]([CH3:19])([OH:17])[CH3:1]

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
104 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
13.8 g
Type
reactant
Smiles
C=1C=CC2=C(C1)CCC(=O)O2
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC2=C(C1)CCC(=O)O2
Step Four
Name
Quantity
230 mL
Type
reactant
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for a further 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly, under nitrogen
CUSTOM
Type
CUSTOM
Details
The cooling bath was then removed
ADDITION
Type
ADDITION
Details
The reaction mixture was then poured onto 300 g of ice and 10 ml of conc. H2SO4
STIRRING
Type
STIRRING
Details
the mixture was stirred
DISSOLUTION
Type
DISSOLUTION
Details
dissolution
CUSTOM
Type
CUSTOM
Details
The organic layer was then separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with 2×100 ml of ether
WASH
Type
WASH
Details
washed successively with 70 ml portions of water, saturated NaHCO3, 2M Na2S2O3 and saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
The solution was then filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in-vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
OC1=C(C=CC=C1)CCC(C)(O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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